molecular formula C8H7F3N2O2 B13125537 Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate

Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate

Cat. No.: B13125537
M. Wt: 220.15 g/mol
InChI Key: CVAAMZSBYVBNSE-UHFFFAOYSA-N
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Description

Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method includes the cyclocondensation of methyl trifluoropyruvate pyrazin-2-ylimine with various reagents such as 2-aminothiazoline, amidines, and aminocrotonitrile . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate undergoes various chemical reactions, including:

    Cyclocondensation: This reaction involves the formation of cyclic compounds by the condensation of two or more molecules.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.

Common Reagents and Conditions

Common reagents used in these reactions include 2-aminothiazoline, amidines, aminocrotonitrile, and cyanamines. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .

Major Products

The major products formed from these reactions are five- and six-membered trifluoromethyl-containing heterocycles.

Scientific Research Applications

Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate is unique due to its specific trifluoromethyl group attached to the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)2-5-3-12-4-6(13-5)8(9,10)11/h3-4H,2H2,1H3

InChI Key

CVAAMZSBYVBNSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CC(=N1)C(F)(F)F

Origin of Product

United States

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